REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12]O)=[CH:4][CH:3]=1.C([SiH](CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:15][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
1-(4-bromophenyl)-5-hydroxypentane-1,4-dione
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCC(CO)=O)=O
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred in an ice-bath for 85 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled under an ice-bath
|
Type
|
ADDITION
|
Details
|
a solution of Boron trifluroide (diethyl ether complex, 0.89 ml, 7.00 mmol) was added dropwise
|
Type
|
ADDITION
|
Details
|
was also added
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with a saturated of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude residue
|
Type
|
CUSTOM
|
Details
|
Column purification
|
Reaction Time |
85 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CCC(CO1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |